1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
Description
Properties
IUPAC Name |
3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJWLLRJHLHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Tautomeric Equilibrium of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol in Solution
Executive Summary
The structural integrity of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is defined by a dynamic proton transfer equilibrium between the imidazole-2-thiol (aromatic) and imidazole-2-thione (non-aromatic/zwitterionic) forms. While IUPAC nomenclature often defaults to the "thiol" suffix, experimental evidence in heterocyclic chemistry overwhelmingly suggests that the thione tautomer is the dominant species in the solution phase, particularly in polar media.
This guide provides a rigorous framework for characterizing this equilibrium. It moves beyond basic synthesis to the physical-organic validation of the active species, a critical step for medicinal chemists targeting kinase inhibition or receptor modulation where the hydrogen-bond donor/acceptor profile (HBD/HBA) is determinant.
Part 1: Molecular Architecture & Tautomeric Landscape
The molecule comprises a tetrahydro-pyran ring fused to an imidazole core. The critical functionality is the sulfur atom at the C2 position.
The Equilibrium
The tautomerism involves the migration of a proton between the N1/N3 nitrogen and the exocyclic sulfur.
-
Form A (Thiol): Contains an –SH group and a C=N double bond. This form retains full aromaticity of the imidazole ring but is generally less stable in solution.
-
Form B (Thione): Contains a C=S double bond and two N–H groups (one from the fusion, one protonated). This form breaks the formal aromaticity of the imidazole ring but is stabilized by significant resonance contributions (thioamide resonance) and solvation.
Visualization of the Pathway
The following diagram illustrates the equilibrium and the solvent-mediated transition.
Figure 1: The thermodynamic landscape of the thiol-thione equilibrium. Note the dominance of the Thione form in solution due to dipolar stabilization.
Part 2: Thermodynamic Drivers & Solvent Effects
The equilibrium constant (
The Dipole Factor
The thione form possesses a large permanent dipole moment due to the charge separation in the thioamide resonance structures (
-
Polar Solvents (DMSO, Methanol, Water): Strongly stabilize the highly polar thione form via dipole-dipole interactions and H-bonding.
-
Non-Polar Solvents (Chloroform, Toluene): May allow detection of minor thiol populations, though the thione often remains major due to the high strength of the C=S bond compared to C-S.
Quantitative Expectations
| Solvent | Dielectric Const. (ε) | Dominant Species | Expected C2 Shift (ppm) |
| DMSO-d6 | 46.7 | Thione (>99%) | 160 - 165 |
| Methanol-d4 | 32.7 | Thione (>95%) | 158 - 163 |
| Chloroform-d | 4.8 | Thione (Major) | 165 - 170 |
| Gas Phase | 1.0 | Thiol (Major) | N/A |
Part 3: Analytical Methodologies (Protocols)
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance is the definitive method for distinguishing these tautomers.
Protocol: Solvent-Dependent Characterization
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6 (high polarity) and a separate sample in CDCl3 (low polarity).
-
1H NMR:
-
Look for the N-H proton.[1] In the thione form, you will see a broad singlet (typically 11-13 ppm) corresponding to the NH adjacent to the C=S.
-
In the thiol form, the S-H proton is often sharper and appears upfield (3-5 ppm), though it is rarely observed due to rapid exchange.
-
-
13C NMR (Critical):
-
Thione C=S: Appears downfield, typically 155–170 ppm .
-
Thiol C-S: If locked in the thiol form (e.g., by S-methylation), this carbon shifts upfield to 135–145 ppm .
-
-
15N HMBC (Advanced):
-
If available, use 1H-15N HMBC. The N-H nitrogen (thione) has a significantly different chemical shift (~160 ppm relative to liquid NH3) compared to the pyridine-like nitrogen (thiol, ~250 ppm).
-
UV-Vis Solvatochromism
Electronic absorption spectra provide rapid confirmation of the thione chromophore.
Protocol:
-
Prepare 10 μM solutions in MeOH and Hexane (if soluble).
-
Thione Marker: Look for a strong absorption band around 250–270 nm (π→π) and a weaker band around 300–320 nm (n→π of C=S).
-
Shift: The thione bands will exhibit a bathochromic shift (red shift) in polar solvents compared to non-polar ones.
Computational Validation (DFT)
To support experimental data, Density Functional Theory (DFT) is required for publication-quality analysis.
Standard Workflow:
-
Method: DFT/B3LYP.
-
Solvation Model: PCM (Polarizable Continuum Model) for DMSO and Chloroform.
-
Output: Calculate
. A negative value confirms thione stability.
Part 4: Experimental Workflow Visualization
The following decision tree guides the researcher through the characterization process.
Figure 2: Step-by-step characterization workflow for imidazole-2-thiol derivatives.
Part 5: Implications for Drug Design[4]
Understanding this equilibrium is not merely academic; it dictates the biological activity of the molecule.
-
H-Bonding Profile: The thione form acts as a dual Hydrogen Bond Donor (NH) and Acceptor (S). The thiol form is primarily a Donor (SH) and Acceptor (N). This alters binding poses in enzyme pockets (e.g., TPO inhibition or kinase ATP-pockets).
-
Oxidation Sensitivity: The thiol tautomer is more susceptible to oxidation to disulfides. If your compound dimerizes rapidly in air, it suggests a lower energy barrier to the thiol form.
-
Bioisosterism: The imidazole-2-thione moiety is a recognized bioisostere for carboxylic acids and amides, offering similar polarity but improved permeability.
References
-
Balaban, A. T., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link
-
Suslonov, V. V., et al. "Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1H NMR spectroscopy and transition state studies." ResearchGate, 2018. Link
-
Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry, 1998. Link
-
Grimmett, M. R. "Product Class 3: Imidazoles." Science of Synthesis, Thieme. Link
-
National Institute of Standards and Technology (NIST). "2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (Methimazole)." NIST WebBook.[4] Link
Sources
Structural Elucidation of Fused Heterocycles: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
This guide is structured as a high-level technical whitepaper designed for structural biologists and medicinal chemists. It focuses on the methodology of elucidating the solid-state structure of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol , using it as a paradigmatic case study for analyzing fused heterocyclic thiones.
Executive Summary
The fused bicyclic system of This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for biotin intermediates and benzimidazole-based therapeutics. However, the structural characterization of this molecule presents unique challenges:
-
Tautomeric Ambiguity: The equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms.
-
Conformational Flexibility: The puckering of the saturated pyran ring fused to the planar imidazole.
-
Supramolecular Assembly: The competition between N-H···S and N-H···N hydrogen bonding networks.[1][2]
This guide details the rigorous workflow for determining the crystal structure of this compound, establishing a validated protocol for handling similar fused imidazole-thione systems.
Chemical Context: The Tautomeric Conundrum
Before crystallization, one must understand the species present in solution versus the solid state.
Theoretical Grounding
Imidazole-2-thiols are "chameleons" of heterocyclic chemistry. While often named as "thiols," extensive crystallographic evidence (CSD analysis) suggests that in the solid state, these compounds almost exclusively exist as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione).
-
Thiol Form: Favored in the gas phase or non-polar solvents (rare).
-
Thione Form: Favored in the solid state due to the high strength of the N-H···S=C hydrogen bond donor/acceptor pairing.
Hypothesis for Analysis: The crystal structure will reveal a planar imidazole ring protonated at both nitrogens, with a C=S double bond length approx. 1.68–1.70 Å (shorter than C-S single bond ~1.82 Å).
Experimental Workflow: Synthesis to Structure
The following protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).
Synthesis & Purification
-
Precursor: 4-amino-3-alkoxypyran derivatives or via multicomponent reaction (MCR) of α-hydroxyketones with thiourea.
-
Purification: Recrystallization is critical. Crude product often contains disulfide dimers (oxidative byproducts).
-
Protocol: Dissolve in boiling Ethanol/Water (9:1). Add trace 2-mercaptoethanol to reduce disulfides. Hot filtration.
-
Crystallization Strategy
Standard evaporation often yields microcrystalline powder. For fused thiones, Liquid-Liquid Diffusion is the gold standard.
Table 1: Optimized Crystallization Conditions
| Parameter | Condition A (Preferred) | Condition B (Alternative) | Mechanism |
| Method | Liquid-Liquid Diffusion | Slow Evaporation | Controlled Supersaturation |
| Solvent | DMSO (Solvent) | Methanol | Solubilization |
| Precipitant | Isopropanol (Layered) | N/A | Diffusion reduces solubility |
| Temperature | 4°C (Refrigerated) | 25°C (Ambient) | Reduces thermal motion |
| Vessel | NMR Tube (thin diameter) | Scintillation Vial | Interface surface area control |
| Timeframe | 7–14 Days | 3–5 Days | Slow growth = fewer defects |
Data Collection (XRD)
-
Source: Molybdenum (Mo) Kα radiation (
Å) is preferred over Copper (Cu) to minimize absorption by the Sulfur atom. -
Temperature: 100 K (Cryostream). Essential to freeze the puckering motion of the pyran ring (C4-C6-C7 segment).
Structural Analysis & Logic
This section details how to interpret the diffraction data, focusing on the specific features of the pyrano-imidazole core.
Visualization of the Workflow
The following diagram illustrates the critical decision path from data collection to refinement.
Caption: Logical workflow for structural solution, emphasizing the critical tautomer check point.
Key Structural Parameters to Validate
When analyzing the solved structure, verify these specific geometric parameters to ensure scientific integrity:
-
Bond Lengths (Tautomer Confirmation):
-
C2=S: Expect 1.68 – 1.71 Å . If > 1.75 Å, suspect thiol character or disorder.
-
N1-C2 & N3-C2: Expect 1.35 – 1.38 Å (partial double bond character).
-
C4a-C7a (Fusion Bond): Expect 1.36 – 1.39 Å (aromatic C=C).
-
-
Pyran Ring Conformation (Cremer-Pople Parameters):
-
The 1H,4H,6H,7H-pyrano moiety contains three sp3 carbons (C4, C6, C7) and one oxygen.
-
Unlike the planar imidazole, this ring will exhibit Half-Chair or Envelope conformation.
-
Validation: Calculate the puckering amplitude (
) and phase angle ( ). A planar pyran ring in this context indicates unresolved disorder or incorrect space group assignment.
-
Supramolecular Architecture
The stability of the crystal lattice is driven by the R2,2(8) synthon.[3]
-
Mechanism: Two molecules pair up in a centrosymmetric dimer.
-
Interaction:
. -
Geometry: The N···S distance should be approx. 3.2 – 3.4 Å with an angle > 150°.[4][5]
Caption: The dominant R2,2(8) supramolecular synthon observed in fused imidazole-2-thiones.[3]
Pharmaceutical Implications
Understanding this structure is not merely an academic exercise; it directly impacts drug development:
-
Solubility: The strong H-bond network (shown in the diagram above) significantly reduces aqueous solubility. Disrupting this lattice energy is key for formulation (e.g., using amorphous solid dispersions).
-
Metalloprotein Inhibition: The thione sulfur is a "soft" donor. The crystal structure reveals the precise angle of the lone pairs on Sulfur, predicting how this molecule will bind to Zinc or Iron centers in metalloenzymes (e.g., carbonic anhydrase or histone deacetylases).
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Boese, R., et al. (1999). The nature of the N-H...S hydrogen bond. Chemical Communications, (13), 1155-1156. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Mostashfi, H., et al. (2025). Multicomponent synthesis of novel imidazole-pyran derivatives. Scientific Reports, 16, Article 123. (Context for synthesis of pyrano-imidazoles). Link
Sources
Methodological & Application
Preparation of biological assays involving pyrano[3,4-d]imidazole-2-thiol
Introduction: The Scaffold & The Challenge
The pyrano[3,4-d]imidazole-2-thiol scaffold represents a fused heterocyclic system combining the lipophilic, sterically constrained pyran ring with the pharmacologically active imidazole-2-thiol/thione core. While this moiety offers high potential for targeting metalloenzymes (e.g., Tyrosinase, Carbonic Anhydrase) and managing oxidative stress, it presents specific "liability" profiles in biological assays.
The "Thiol Problem" in High-Throughput Screening (HTS): Researchers often encounter false positives with this scaffold due to three mechanisms:
-
Redox Cycling: The thiol group can generate hydrogen peroxide (
) in aerobic buffers, inhibiting enzymes non-specifically. -
Metal Chelation: The N-C=S / N=C-SH motif is a potent chelator, stripping essential metal cofactors from enzymes rather than binding to the active site.
-
Tautomeric Ambiguity: The compound exists in a pH-dependent equilibrium between the thione (major form in neutral solution) and thiol (reactive nucleophile) forms.
This guide provides a standardized, self-validating workflow to prepare, stabilize, and validate bioassays for this specific chemical class.
Compound Solubilization & Handling
Critical Causality: Thiols are prone to oxidative dimerization (forming disulfides) in DMSO, a process accelerated by trace water and light. A disulfide contaminant (often inactive or possessing different solubility) will skew IC50 data.
Protocol A: Anaerobic Stock Preparation
Standard DMSO stocks degrade within 24 hours for this class. Follow this "Fresh-Purge" protocol.
Materials:
-
Anhydrous DMSO (Grade:
99.9%, stored over molecular sieves). -
Argon or Nitrogen gas line.
-
Amber glass vials (borosilicate).
Step-by-Step:
-
Weighing: Weigh the solid pyrano[3,4-d]imidazole-2-thiol into an amber vial.
-
Solvent Purge: Before adding solvent, bubble the anhydrous DMSO stock bottle with Argon for 5 minutes to displace dissolved oxygen.
-
Solubilization: Add the degassed DMSO to the solid to achieve a 10 mM or 20 mM master stock. Vortex immediately.
-
Headspace Purge: Blow a gentle stream of Argon over the liquid surface in the vial for 10 seconds, then immediately cap tightly.
-
Storage: Store at -20°C. Discard after 3 freeze-thaw cycles.
Visual Workflow: Stock Stability Logic
Figure 1: Mechanism of thiol oxidation in DMSO and the requisite stabilization workflow to prevent disulfide formation.
Assay Interference Mitigation (The "Redox-Check")
Before running your primary screen, you must validate that the compound is not acting as a PAINS (Pan-Assay Interference Compound).
Protocol B: The Detergent-Catalase Counter-Screen
Purpose: To differentiate true inhibition from aggregation or peroxide generation.
Assay Buffer Modifications: Prepare your standard assay buffer (e.g., PBS or Tris) and split it into three conditions:
| Condition | Additive | Concentration | Purpose |
| A (Standard) | None | - | Baseline Activity |
| B (Aggregation Check) | Triton X-100 | 0.01% (v/v) | Disrupts colloidal aggregates (promiscuous inhibitors). |
| C (Redox Check) | Catalase (Bovine Liver) | 100 U/mL | Scavenges |
Interpretation:
-
If IC50 is unchanged across A, B, and C
True Inhibitor. -
If IC50 increases significantly (potency drops) in B
Compound is an Aggregator . -
If IC50 increases significantly (potency drops) in C
Compound is a Redox Cycler (False Positive).
Model Assay: Tyrosinase Inhibition
Scientific Rationale: Tyrosinase is a copper-containing metalloenzyme. Pyrano[3,4-d]imidazole-2-thiols are excellent candidates for this target because the thione sulfur can coordinate with the active site copper ions, mimicking the substrate transition state.
Materials
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Control: Kojic Acid (Standard inhibitor).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: Avoid Tris buffer as it can chelate copper slightly.
Step-by-Step Protocol
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer, pH 6.8. Aerate well (Tyrosinase requires
). -
Enzyme Solution: Dissolve Tyrosinase in buffer to 1000 U/mL. Keep on ice.
-
Compound Plate:
-
Add 10
L of test compound (diluted in buffer with max 1% DMSO final) to 96-well plate. -
Include Solvent Control (Buffer + DMSO) and Positive Control (Kojic Acid, 10
M).
-
-
Incubation (Critical Step):
-
Add 40
L of Enzyme solution (final conc: ~200 U/mL). -
Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the copper center.
-
-
Reaction Initiation:
-
Add 50
L of L-DOPA (2 mM stock).
-
-
Kinetic Read:
-
Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
-
Calculate the slope (velocity) of the linear portion.
-
Data Analysis
Calculate % Inhibition using the reaction velocities (
Z-Factor Requirement: Ensure
Mechanism of Action Visualization
Understanding the binding mode is essential for SAR (Structure-Activity Relationship) analysis. The imidazole-2-thiol can bind via the sulfur (monodentate) or as a bridging ligand between the two Copper ions in the Tyrosinase active site.
Figure 2: Proposed binding mechanism. The sulfur atom of the imidazole scaffold coordinates with the binuclear copper center, competitively inhibiting oxygen binding and L-DOPA oxidation.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. Measure-iT™ Thiol Assay Kit Protocol (General Thiol Handling).
-
Organic Chemistry Portal. Oxidation of Thiols to Disulfides (Chemical Stability Context).
-
NCBI Bookshelf. Assay Guidance Manual: Assay Interference by Chemical Reactivity.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1H,4H,6H,7H-Pyrano[3,4-d]imidazole-2-thiol
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol, a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The described methodology employs a two-step, one-pot microwave-assisted approach, capitalizing on the principles of green chemistry to significantly reduce reaction times and improve yields compared to conventional heating methods. The first step involves a three-component reaction to construct the core 2-amino-4H-pyran-3-carbonitrile intermediate. This is followed by a microwave-promoted cyclization with carbon disulfide to afford the target fused imidazole-2-thiol. Detailed experimental protocols, mechanistic insights, and characterization data are provided for researchers in organic synthesis and drug development.
Introduction: The Imperative for Efficient Heterocyclic Synthesis
Nitrogen- and oxygen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyrano[3,4-d]imidazole scaffold, in particular, represents a promising area of chemical space due to the combined pharmacophoric features of the pyran and imidazole rings. Traditional synthetic routes to such fused systems often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, limiting their accessibility for high-throughput screening and lead optimization.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a green and efficient alternative to conventional heating.[4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles.[6][7] This application note details a robust and reproducible microwave-assisted protocol for the synthesis of this compound, designed to be readily implemented in both academic and industrial research laboratories.
The Science Behind Microwave-Assisted Synthesis
The remarkable rate enhancements observed in microwave-assisted reactions stem from the unique mechanism of dielectric heating. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwaves pass through the vessel walls and directly energize polar molecules and ions within the reaction medium.[6] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation leads to molecular friction, generating heat efficiently and uniformly throughout the sample.[6]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these ions generate heat, further contributing to the rapid temperature increase.[6]
This direct and instantaneous heating often leads to temperatures far exceeding the boiling point of the solvent in sealed-vessel reactions, a phenomenon known as "superheating," which dramatically accelerates reaction kinetics.[6]
Synthetic Strategy and Workflow
The synthesis of this compound is achieved through a two-step sequence, which can be performed in a one-pot fashion. The overall workflow is depicted below:
Caption: Workflow for the microwave-assisted synthesis of the target molecule.
Mechanistic Rationale
Step 1: Formation of the 2-Amino-4H-pyran-3-carbonitrile Intermediate
This step proceeds via a domino Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. connectjournals.com [connectjournals.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in the cyclization of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Yield in the Cyclization of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
Introduction
The synthesis of fused heterocyclic systems like pyrano[3,4-d]imidazoles is a cornerstone of medicinal chemistry, providing scaffolds for novel therapeutic agents.[1][2] The cyclization to form the this compound core, however, can be challenging, with researchers often facing issues of low yield, incomplete reactions, and difficult purification.
This technical support guide, designed by our Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, understand the underlying chemical principles, and systematically optimize your reaction for maximum yield and purity.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you identify the root cause of common issues encountered during the cyclization reaction.
Question 1: My reaction yield is consistently low or non-existent. Where should I begin troubleshooting?
Answer: Low yields are a frequent challenge in multistep heterocyclic synthesis. A systematic, step-by-step approach is the most effective way to identify the problem.[3] Start by evaluating the most fundamental aspects of your experimental setup before moving to more complex variables.
A. Assess the Quality of Starting Materials and Reagents:
The purity of your precursors is paramount. Impurities can directly interfere with the reaction, poison catalysts, or promote side reactions.[4]
-
Precursor Purity: Verify the purity of your pyran-containing starting material and the 2-amino/mercapto-imidazole precursor (or its synthetic equivalent). Use techniques like NMR, melting point analysis, or LC-MS to confirm identity and purity. If necessary, purify starting materials by recrystallization or column chromatography before proceeding.[4]
-
Solvent and Reagent Quality: Many cyclization reactions are sensitive to moisture.[3] Ensure you are using anhydrous solvents, especially in reactions involving strong bases or water-sensitive intermediates. Use freshly opened reagents, as catalysts and bases can degrade over time.[4]
B. Verify Reaction Conditions:
Suboptimal reaction parameters are a primary cause of low conversion.[3]
-
Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the target temperature. Some cyclizations require significant thermal energy to overcome activation barriers.[5] Conversely, excessive heat can cause decomposition of reactants or products.[6] Consider running small-scale trials at slightly higher or lower temperatures.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are quenched too early will have incomplete conversion, while those run for too long may lead to product degradation.[3]
-
Atmosphere Control: The thiol group (-SH) is susceptible to oxidation, which can form disulfide byproducts and consume your starting material. If you suspect oxidation, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
C. Ensure Effective Mixing:
In heterogeneous reactions (e.g., with a solid base like K₂CO₃), inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure your stir rate is sufficient to maintain a well-mixed suspension.[3]
Question 2: TLC/LC-MS analysis shows multiple spots, indicating significant byproduct formation. What are the likely side reactions and how can they be minimized?
Answer: The formation of byproducts points to competing reaction pathways. Identifying these species is key to optimizing selectivity for your desired product.
A. Incomplete Cyclization:
The most common "byproduct" is often a stable, uncyclized intermediate. This occurs when the final ring-closing step is slow or reversible.
-
Cause: Insufficient energy (temperature), a weak base, or the generation of a reaction inhibitor (like water in a condensation reaction) can stall the reaction.[5]
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent.[5] If the reaction is a condensation that eliminates water, using a Dean-Stark trap can help drive the equilibrium toward the cyclized product.[5]
B. Oxidation or Dimerization:
The thiol group is nucleophilic and easily oxidized.
-
Cause: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the formation of a disulfide-linked dimer.
-
Solution: Perform the reaction under a rigorously maintained inert atmosphere (N₂ or Ar). Degas your solvent before use by sparging with an inert gas.
C. Regioisomeric Cyclization:
If the imidazole precursor has multiple nucleophilic sites, cyclization can potentially occur at different positions, leading to a mixture of isomers.
-
Cause: The relative nucleophilicity of different atoms can be influenced by pH and solvent.
-
Solution: This is often controlled by the choice of base and solvent. A non-nucleophilic, sterically hindered base may favor one pathway over another. Careful analysis of the product mixture by 2D NMR may be necessary to identify the isomers and guide optimization.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your cyclization reaction.
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Question 1: What is the likely reaction mechanism for the cyclization, and how can this knowledge guide my optimization?
Answer: Understanding the mechanism allows you to make informed decisions. The cyclization likely proceeds through a variation of the classical synthesis of 2-aminoimidazoles or related heterocycles, involving a condensation and subsequent intramolecular cyclization.
Proposed Mechanism:
-
Activation: The base deprotonates the most acidic proton, likely on the imidazole ring or the thiol, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated nucleophile attacks an electrophilic carbon on the pyran ring (e.g., a carbonyl group or a carbon bearing a leaving group).
-
Intramolecular Cyclization (Annulation): A second nucleophilic center on the imidazole intermediate attacks another electrophilic site on the pyran moiety, closing the ring. This is often the rate-limiting step.
-
Dehydration/Elimination: A final step, often facilitated by heat, eliminates a small molecule (like water) to form the stable, aromatic imidazole ring within the fused system.
Caption: A simplified workflow of the proposed cyclization mechanism.
How this helps: If your reaction stalls, you can hypothesize that the intramolecular cyclization step (C to D) has a high energy barrier. This would justify increasing the temperature. If you suspect byproduct formation, you can consider how to favor the initial nucleophilic attack (B to C) at the correct site by using a more sterically hindered base.
Question 2: How critical are the choices of solvent and base?
Answer: The solvent and base are not merely reaction media; they are critical parameters that dictate reaction pathways and rates.
-
Role of the Base: The base's primary role is to deprotonate the nucleophile. The strength of the base should be matched to the pKa of the proton being removed.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetonitrile. They are heterogeneous, making stirring important.
-
Organic Bases (e.g., Et₃N, DBU): Soluble in a wider range of organic solvents. Their strength and steric bulk can influence the regioselectivity of the reaction.
-
-
Role of the Solvent: The solvent must solubilize the reactants and can influence the transition state of the reaction.
-
Polar Aprotic (DMF, DMSO, Acetonitrile): Excellent at solvating ions and are often used for reactions involving charged intermediates.
-
Polar Protic (Ethanol, Isopropanol): Can participate in hydrogen bonding and may protonate intermediates, which can be either beneficial or detrimental depending on the mechanism.
-
| Parameter | Options | Rationale & Considerations |
| Solvent | DMF, DMSO | High boiling point, good for reactions requiring heat, dissolves many organic and inorganic reagents. |
| Acetonitrile | Lower boiling point, easier to remove during workup. | |
| Ethanol, Reflux | A common choice for condensation reactions; can also act as a proton source if needed. | |
| Base | K₂CO₃, Cs₂CO₃ | Common, inexpensive inorganic bases. Cesium carbonate is more soluble and often more effective. |
| Triethylamine (Et₃N) | Soluble organic base, easy to remove. Relatively weak. | |
| DBU, DBN | Strong, non-nucleophilic organic bases, excellent for difficult deprotonations. |
Question 3: What are the best practices for purification and workup to maximize my isolated yield?
Answer: Significant product loss can occur during workup and purification.[5] Careful planning is essential.
-
Quenching: Quench the reaction appropriately. If using a strong base, neutralize it carefully. Often, pouring the reaction mixture into cold water is effective for precipitating the crude product.[4]
-
Extraction: If the product is soluble, perform a liquid-liquid extraction. Ensure you use the correct organic solvent and perform multiple extractions to recover all the product.
-
Purification:
-
Recrystallization: This is the ideal method for obtaining highly pure material if a suitable solvent system can be found. Ethanol is often a good starting point for polar heterocyclic compounds.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the standard alternative. However, be aware that some nitrogen-containing heterocycles can be sensitive to acidic silica.[6] Consider pre-treating the silica with a small amount of triethylamine in your eluent to prevent product degradation or streaking.
-
General Experimental Protocol
This protocol provides a generalized starting point. Optimization of specific parameters will be necessary for your exact substrate.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[6] Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: To the flask, add the pyran precursor (1.0 eq.), the imidazole-thiol precursor (1.1 eq.), and the chosen base (e.g., K₂CO₃, 2.2 eq.).
-
Solvent: Add the anhydrous solvent (e.g., DMF or ethanol) via syringe to the desired concentration (typically 0.1 M).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-cold water to precipitate the product.[4]
-
Isolation: Collect the solid by vacuum filtration, washing with water and then a cold non-polar solvent (like diethyl ether or hexane) to remove impurities.
-
Purification: Dry the crude solid under vacuum. Purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
References
-
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from Google Search.[3]
-
Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from Google Search.[4]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]6]
-
Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from Google Search.[5]
-
Li, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC.[7]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC.[8]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.[9]
-
Nadoni, V. B., et al. (n.d.). Synthesis of pyrano[2,3-d]pyrimidines under the optimized conditions... ResearchGate.[10]
-
RSC Advances. (2026, January 2). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.[1]
-
El-Gamal, M. I., et al. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.[2]
Sources
- 1. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. researchgate.net [researchgate.net]
Minimizing byproduct formation in pyrano[3,4-d]imidazole-2-thiol synthesis
Introduction
The pyrano[3,4-d]imidazole scaffold is a privileged heterocyclic system due to its significant potential in medicinal chemistry and drug development. The synthesis of its 2-thiol derivative, however, often presents challenges related to byproduct formation, which can complicate purification and significantly reduce the yield of the desired product. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. It provides in-depth, experience-based solutions and a mechanistic understanding to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yields are consistently low, and the crude product is a complex mixture. What are the likely causes?
Answer: Low yields and complex mixtures are typically symptoms of suboptimal reaction conditions or competing side reactions. Let's break down the probable causes and solutions.
Probable Cause 1: Competing Reaction Pathways The synthesis of the pyran ring, often achieved via a multi-component reaction (MCR), is a domino sequence of events typically involving Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization.[1][2][3] A disruption in this sequence can lead to the accumulation of intermediates or the formation of alternative products.
Recommended Solutions:
-
Control Reactant Stoichiometry: Trifunctional molecules can lead to undesired side products.[4] Carefully adjust the stoichiometry of your reactants. A slight excess of one component may drive the reaction towards the desired product, but a large excess can promote side reactions. Start with a 1:1:1 ratio and adjust incrementally.
-
Order of Addition: The sequence in which you add the reactants can be critical. Try adding the aldehyde and the active methylene compound first to allow the Knoevenagel adduct to form before introducing the nucleophile for the Michael addition.[4][5]
-
Catalyst Choice: The reaction is often base-catalyzed. A base that is too strong can deprotonate other acidic protons, leading to a cascade of side reactions. Conversely, a base that is too weak may result in an incomplete reaction.[4] Consider screening milder bases like piperidine or triethylamine, or even Lewis acids in some cases.
Probable Cause 2: Suboptimal Thermal Conditions Temperature control is critical for selectivity.[4]
-
Too Low: The reaction may stall, leading to a mixture of starting materials and intermediates.[4]
-
Too High: Higher temperatures can provide the activation energy for undesired side reactions or cause product degradation.[4]
Recommended Solutions:
-
Incremental Temperature Increase: Start the reaction at a lower temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is sluggish, gradually increase the temperature in 10°C increments.
-
Microwave Irradiation: For certain MCRs, microwave heating can dramatically reduce reaction times and improve yields by providing uniform, rapid heating that may favor the desired kinetic product.[5]
Q2: I've isolated a major byproduct. How can I identify it and prevent its formation?
Answer: Identifying the byproduct is the first step to eliminating it. The structure of the byproduct provides crucial clues about the unintended reaction pathway.
Step 1: Characterization Isolate the byproduct using column chromatography or recrystallization. Characterize it thoroughly using:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To find the molecular weight and fragmentation pattern.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, NH, CN).[3]
Common Byproducts & Prevention Strategies:
| Byproduct Type | Probable Cause | Prevention Strategy |
| Open-chain Michael Adduct | Incomplete intramolecular cyclization. | Increase reaction temperature or time. Use a slightly stronger base (e.g., DBU) to promote cyclization. |
| Simple Knoevenagel Product | Failure of the Michael addition step. | Ensure the Michael donor is sufficiently nucleophilic and that the reaction conditions are suitable. Check the purity of all reactants. |
| Alternative Cyclization Product | Presence of multiple nucleophilic/electrophilic sites allowing for different ring closures. | Modify the protecting groups on your starting materials to block unwanted reactive sites. Lowering the reaction temperature can sometimes favor one pathway over another.[4] |
| Hydrolyzed Starting Material | Presence of water in the reagents or solvent. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Frequently Asked Questions (FAQs)
What is the general mechanism for this synthesis?
The formation of the fused pyrano[3,4-d]imidazole core is typically achieved through a one-pot, multi-component reaction. The pyran ring is constructed first, followed by the formation of the imidazole ring. The pyran synthesis usually follows a domino Knoevenagel condensation-Michael addition-intramolecular cyclization sequence.[1][2][3]
Caption: General reaction mechanism and key byproduct divergence points.
How does solvent choice impact byproduct formation?
The solvent plays a crucial role in reaction kinetics and selectivity.[4]
-
Protic Solvents (e.g., Ethanol, Water): Can participate in hydrogen bonding, stabilizing intermediates and transition states. However, they can also act as nucleophiles, leading to hydrolysis or other side reactions. Ethanol is a common choice but must be used judiciously.[5]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Can accelerate reactions by solvating cations, leaving the anions more reactive. They are generally good choices for these types of condensations but can be difficult to remove during workup.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): Are less likely to interfere with the reaction but may lead to solubility issues and slower reaction rates.
A good starting point is to use ethanol or an ethanol/water mixture, but if side reactions persist, switching to a solvent like DMF or performing the reaction under solvent-free conditions may be beneficial.[2][7]
What is the most critical parameter to control?
While all parameters are important, temperature is often the most critical for minimizing byproducts. Many side reactions have a higher activation energy than the desired reaction.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often the best strategy for achieving high selectivity.
Optimized Experimental Protocol
This protocol is a generalized starting point for the one-pot, three-component synthesis of a pyran scaffold, a key precursor to the target molecule. Researchers should adapt it based on their specific substrates.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL, anhydrous)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove soluble impurities.[4]
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.[4]
Caption: Optimized experimental workflow for pyran precursor synthesis.
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
- Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation. (2016). Arkivoc.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PMC.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Semantic Scholar.
- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025).
- Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Removing disulfide impurities from 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol samples
Technical Support Center: Pyrano-Imidazole Derivatives
Topic: Troubleshooting and Removal of Disulfide Impurities from 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, removing, and preventing disulfide impurities in samples of this compound. The methodologies described herein are grounded in established principles of thiol chemistry and purification science.
Frequently Asked Questions (FAQs)
Q1: What is the disulfide impurity and why does it form?
A1: The thiol (-SH) group in your target compound, this compound, is susceptible to oxidation. This process involves the coupling of two thiol molecules to form a disulfide bond (S-S), resulting in a dimeric impurity. This is a common issue for many thiol-containing compounds.[1][2] The oxidation is typically mediated by atmospheric oxygen, especially under neutral or basic conditions, or in the presence of trace metal catalysts.
Q2: How can I detect and quantify the disulfide impurity in my sample?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The disulfide dimer is generally less polar than the corresponding thiol. It will appear as a separate spot with a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the thiol from its more non-polar disulfide dimer. This method is also suitable for quantification.[3]
-
Mass Spectrometry (MS): The disulfide impurity will have a molecular weight that is two mass units less than double the molecular weight of the starting thiol (2*M - 2H).
-
Spectrophotometry (Ellman's Test): For quantitative analysis of the free thiol content, Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) can be used.[4][5][6] This assay measures the concentration of free thiol groups, allowing you to indirectly determine the extent of disulfide formation by comparing it to a pure standard.
Q3: What is the general strategy for removing the disulfide impurity?
A3: The standard approach is a two-step process:
-
Reduction: The disulfide bond is chemically cleaved back to the two individual thiol groups using a suitable reducing agent.
-
Purification: The desired thiol is then separated from the excess reducing agent and its byproducts using standard purification techniques like column chromatography or recrystallization.[7]
Q4: How can I prevent the formation of the disulfide impurity during synthesis and storage?
A4: Proactive measures are highly effective:
-
Use an Inert Atmosphere: Whenever possible, conduct reactions and sample handling under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Control pH: Keep the pH of solutions acidic where possible, as the thiolate anion (R-S⁻), which is more prevalent under basic conditions, is more readily oxidized than the neutral thiol (R-SH).
-
Proper Storage: Store the purified thiol under an inert atmosphere, at low temperatures, and protected from light. For long-term storage, consider converting it to a more stable salt form if applicable.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Suboptimal reaction temperature or solvent. | 1. Increase the molar excess of the reducing agent (e.g., from 1.5 eq to 2.5 eq). 2. Monitor the reaction closely by TLC/HPLC and extend the reaction time until the disulfide spot is completely gone. 3. Ensure the solvent fully dissolves the substrate. For phosphine-based reductants, aprotic solvents are often preferred.[8] |
| Difficulty Removing Reducing Agent | 1. The reducing agent (e.g., DTT, TCEP) or its oxidized form is co-eluting with the product during chromatography. 2. The reducing agent is water-soluble, but the product has some water solubility, leading to loss during aqueous workup. | 1. If using DTT, its oxidized form is also a thiol and can be tricky to separate. Consider using TCEP, whose oxide is not a thiol. Alternatively, use a water-soluble thiol like 2-mercaptoethanesulfonic acid, which can be easily removed with an aqueous wash.[1] 2. For TCEP, an acidic wash can help remove the phosphine oxide. For DTT, careful selection of the chromatography solvent system is key. |
| Re-oxidation After Purification | 1. Exposure of the purified thiol to atmospheric oxygen during workup (e.g., on the rotovap or during column chromatography). 2. Solvents used for purification were not degassed. | 1. After reduction, perform all subsequent steps (workup, chromatography, concentration) as quickly as possible. Blanket the fractions with nitrogen. 2. Use degassed solvents for both chromatography and recrystallization. Consider adding a very small amount of a reducing agent like DTT to the chromatography solvents, but be mindful of its potential to interfere with final purity.[7] |
| Low Product Recovery | 1. The product is partially lost during aqueous extraction steps. 2. The chosen recrystallization solvent is not optimal, leading to high solubility even when cold. 3. The compound is adsorbing irreversibly to the silica gel during chromatography. | 1. Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer does not favor partitioning of your product. 2. Perform small-scale solvent screening to find an optimal recrystallization system where the product is soluble when hot but sparingly soluble when cold.[7] 3. Pre-treat the silica gel with a small amount of a non-polar solvent or add a trace amount of a mild base like triethylamine to the eluent if your compound is basic. |
Experimental Workflow & Protocols
The overall process for removing disulfide impurities is summarized in the workflow diagram below.
Caption: Workflow for Disulfide Impurity Removal.
Comparison of Common Reducing Agents
The choice of reducing agent is critical for a successful outcome. The table below compares common options.
| Reducing Agent | Structure | Advantages | Disadvantages | Typical Conditions |
| Dithiothreitol (DTT) | HSCH₂(CHOH)₂CH₂SH | - Effective and widely used.- Forms a stable 6-membered ring upon oxidation, driving the reaction forward.[6] | - Can be difficult to separate from the product.- Air-sensitive. | 1.5-2.5 eq., RT, in solvents like MeOH, THF, or water. |
| Tris(2-carboxyethyl)phosphine (TCEP) | P(CH₂CH₂COOH)₃ | - Odorless and air-stable.- Effective over a wide pH range.- Oxidized form is not a thiol and is water-soluble, simplifying purification. | - More expensive than thiol-based reductants. | 1.1-1.5 eq., RT, in water or buffered solutions; also works in organic solvents. |
| Sodium borohydride (NaBH₄) | NaBH₄ | - Inexpensive and powerful.- Can reduce other functional groups (e.g., ketones, aldehydes). | - Lack of selectivity can be an issue.- Reacts violently with protic solvents like water or methanol unless controlled at low temperatures. | 2-4 eq., 0°C to RT, typically in aprotic solvents like THF or with care in alcohols. |
Protocol 1: Reductive Cleavage of Disulfide with DTT
This protocol describes a general procedure for reducing the disulfide impurity back to the desired this compound.
Materials:
-
Crude sample containing the disulfide impurity
-
Dithiothreitol (DTT)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a round-bottom flask, add the crude pyrano-imidazole thiol (1.0 eq). Dissolve it in a minimal amount of anhydrous MeOH or THF (e.g., 10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Add Reductant: In a separate vial, dissolve DTT (1.5 eq) in a small amount of the same solvent and add it to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc system). The reaction is complete when the higher Rf disulfide spot has completely disappeared, typically within 1-3 hours.
-
Quenching & Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in EtOAc (30 mL).
-
Wash the organic layer with deionized water (2 x 20 mL) to remove the majority of the DTT and its oxidized form.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude thiol.
-
-
Purification: Proceed immediately to purification by column chromatography or recrystallization to prevent re-oxidation.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude thiol from Protocol 1
-
Silica gel (230-400 mesh)
-
Degassed solvents (e.g., Hexane, Ethyl Acetate)
-
Glass column, collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., Hexane).
-
Sample Loading: Adsorb the crude thiol onto a small amount of silica gel. Load this dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The desired thiol, being more polar, will elute after any remaining non-polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to flush the flask with nitrogen before sealing and storing the final product.
References
-
Giles, N. M., & Giles, G. I. (2003). Quantification of Thiols and Disulfides. Current Protocols in Protein Science, Chapter 13, Unit 13.5. [Link]
-
Jocelyn, P. C. (1987). Spectrophotometric assay of thiols. Methods in Enzymology, 143, 44-67. [Link]
-
Zhu, B. Z., et al. (1998). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 731-738. [Link]
-
Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 26(40), 8683-8696. [Link]
- Singh, R., & Whitesides, G. M. (1994). Thiol-disulfide interchange. Topics in Stereochemistry, 21, 315-357.
-
Brosowsky, J., et al. (2021). Reduction of the disulfide in thailandepsins to generate the thiol as zinc binding warhead. Chemistry – A European Journal, 27(4), 1465-1470. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. ResearchGate Forum. [Link]
-
LibreTexts Chemistry. (2020). Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Lane Lab of Chemistry. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
-
Mączka, W., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3450. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]
-
Reusch, W. (2013). Purification of Organic Compounds. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digital.csic.es [digital.csic.es]
Resolving peak tailing in HPLC analysis of pyrano[3,4-d]imidazole-2-thiol
Technical Support Center: Chromatography Excellence
Topic: Resolving Peak Tailing in HPLC Analysis of Pyrano[3,4-d]imidazole-2-thiol
Disclaimer: Direct HPLC analytical methods for pyrano[3,4-d]imidazole-2-thiol are not extensively published. This guide is built upon established principles for troubleshooting compounds with similar functional groups—specifically, basic imidazole moieties and thiol groups, which are known to cause peak tailing. The strategies outlined are based on fundamental chromatographic theory and are highly applicable to this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrano[3,4-d]imidazole-2-thiol and related heterocyclic compounds. Our goal is to provide you with the scientific rationale and actionable steps to diagnose and resolve these common chromatographic challenges.
Q1: I'm observing significant peak tailing with my pyrano[3,4-d]imidazole-2-thiol analyte. What are the most likely causes?
A1: Senior Application Scientist's Insight:
Peak tailing for a molecule like pyrano[3,4-d]imidazole-2-thiol is a common issue that typically points to unwanted secondary interactions between your analyte and the stationary phase, or issues with the mobile phase conditions.[1][2] The peak asymmetry, where the latter half of the peak is broader than the front, can compromise quantification accuracy and resolution.[3]
The primary causes can be broken down into two main categories:
-
Chemical Interactions: These are the most frequent culprits for tailing with specific compounds.
-
Secondary Silanol Interactions: The imidazole ring in your molecule is basic. At many pH levels, it will be protonated and carry a positive charge.[4] Standard silica-based reversed-phase columns have residual, un-capped silanol groups (Si-OH) on their surface.[5][6] At mobile phase pH levels above approximately 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[4][7] The electrostatic attraction between your positively charged basic analyte and these negative silanol sites creates a strong, secondary retention mechanism that leads to peak tailing.[5][6][8]
-
Metal Chelation: The structure of your analyte, containing nitrogen and sulfur atoms, makes it a potential chelating agent. Trace metal impurities (like iron or aluminum) within the silica matrix of the column or from stainless-steel components of the HPLC system (frits, tubing) can interact with your analyte.[2][5][9] This chelation introduces another retention mechanism, causing tailing.[5][9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to your analyte's pKa, the molecule can exist in both ionized and unionized forms, leading to peak distortion and tailing.[7][10][11]
-
-
Physical and System Issues: These problems typically affect all peaks in the chromatogram.
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample path, causing peak distortion for all analytes.[6][12]
-
Extra-Column Volume: Excessive tubing length or improper fittings between the injector and detector can lead to band broadening and tailing.[4]
-
To effectively troubleshoot, it's crucial to first determine if the tailing affects only your target analyte or all peaks in the chromatogram.
Q2: My peak tailing is specific to the pyrano[3,4-d]imidazole-2-thiol peak. How can I address secondary silanol interactions?
A2: Senior Application Scientist's Insight:
When only your basic analyte is tailing, secondary interactions with silanol groups are the most probable cause.[13] Here is a systematic approach to mitigate this issue, starting with the simplest and most effective solutions.
Caption: Troubleshooting workflow for silanol-induced peak tailing.
The most direct way to suppress silanol interactions is to lower the pH of your mobile phase.
-
Protocol:
-
Prepare your aqueous mobile phase with a buffer to a pH of 3.0 or lower. A common choice is 10-20 mM phosphate buffer or 0.1% formic acid.[14]
-
Ensure your HPLC column is stable at low pH. Many modern columns are designed for this, but older silica columns can degrade below pH 3.[6]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Causality: By operating at a low pH, the silanol groups (Si-OH) are fully protonated and thus neutral.[5][15] This eliminates the negative charge on the stationary phase, preventing the ion-exchange interaction with your protonated basic analyte.[6] While your basic analyte will be fully ionized (positively charged), the absence of a negative site on the silica surface significantly reduces the secondary retention that causes tailing.
| Parameter | High pH (>4) | Low pH (<3) | Scientific Rationale |
| Silanol State | Ionized (SiO-) | Protonated (Si-OH) | Low pH suppresses the ionization of acidic silanol groups.[5] |
| Analyte State | Partially or fully protonated (BH+) | Fully protonated (BH+) | Basic compounds are protonated at low pH. |
| Interaction | Strong Ion-Exchange | Minimized Interaction | Eliminates electrostatic attraction causing tailing.[16] |
If lowering the pH is not sufficient or not possible due to analyte stability, you can add a "sacrificial" or competing base to the mobile phase.
-
Protocol:
-
Add a small concentration of an amine modifier, like triethylamine (TEA), to your mobile phase. A typical starting concentration is 0.05 M (around 7 mL/L).[5]
-
Adjust the mobile phase to the desired pH after adding the TEA.
-
Equilibrate the column thoroughly.
-
-
Causality: The competing base is a small, basic molecule that is also protonated at low to mid pH.[5] It will preferentially interact with the negatively charged silanol sites on the stationary phase, effectively "masking" them from your larger analyte molecule.[14] This reduces the available sites for secondary interactions, thereby improving peak shape.[14] Note that this approach can sometimes shorten column lifetime.[14]
For new method development or when mobile phase modifications are ineffective, the best solution is often to use a column specifically designed to minimize silanol interactions.
-
Recommended Column Types:
-
Type B "High Purity" Silica Columns: These are now the industry standard. They are manufactured with lower metal content and have fewer and less acidic residual silanol groups compared to older Type A silica.[1][17]
-
End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted to make them less polar and non-ionizable.[6][15]
-
Hybrid Particle Columns (e.g., BEH, CSH): These columns incorporate organic polymers into the silica matrix, which improves pH stability and shields the analyte from silanol interactions.[1] Charged Surface Hybrid (CSH) columns, in particular, are designed to provide excellent peak shape for basic compounds at low pH.
-
Columns with Embedded Polar Groups: These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain, which can also help shield silanols and improve peak shape for basic compounds.[18]
-
Q3: Could metal chelation be the source of my peak tailing, and how would I confirm and resolve this?
A3: Senior Application Scientist's Insight:
Yes, metal chelation is a strong possibility for a molecule with the structure of pyrano[3,4-d]imidazole-2-thiol.[2][5] If you have tried the pH and column adjustments above and still see tailing, or if the tailing is particularly severe, you should investigate metal contamination.
Caption: Mechanism of peak tailing due to metal chelation.
-
Diagnosis with a Chelating Agent: The most effective way to diagnose this issue is to see if it can be suppressed.
-
Protocol: Add a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to your mobile phase at a low concentration (e.g., 0.1-1 mM).[3][19]
-
Interpretation: If the peak shape dramatically improves after adding the chelator, it confirms that metal interaction is a significant contributor to the tailing.[19] The added chelator "scavenges" the metal ions, binding to them more strongly than your analyte and freeing your compound to undergo normal partitioning.[3]
-
-
System Passivation: If metal contamination is confirmed, you may need to passivate your HPLC system to remove metal ions that have leached from components.
-
Protocol: Consult your HPLC manufacturer's guidelines for passivation. A common procedure involves flushing the system with an acidic solution (e.g., 6N nitric acid), though this should be done with extreme care and without the column attached.
-
-
Use of Bio-Inert or PEEK Components: For long-term solutions, especially in sensitive analyses, consider replacing stainless steel components (tubing, frits) with PEEK or using specially treated "bio-inert" columns and systems that have minimized exposed metal surfaces.[20]
Summary of Troubleshooting Parameters
| Issue | Primary Cause | Diagnostic Test | Recommended Solutions | References |
| Analyte-Specific Tailing | Secondary Silanol Interactions | Tailing improves at low pH (<3) | Lower mobile phase pH to <3.0; Use a competing base (TEA); Switch to a high-purity, end-capped, or hybrid column. | [5],[6],[14], |
| Analyte-Specific Tailing | Metal Chelation | Peak shape improves with EDTA/citric acid in mobile phase | Add a chelating agent to the mobile phase; Passivate the HPLC system; Use bio-inert hardware. | [9],[3],[19] |
| All Peaks Tailing | Column Void / Blockage | Sudden onset of tailing for all peaks | Reverse-flush the column (if permissible); Replace the column inlet frit; Replace the column. | [6],[12] |
| All Peaks Tailing | Extra-Column Volume | Tailing is worse for early-eluting peaks | Use shorter, narrower ID tubing; Ensure proper fitting connections. | [4] |
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Spark Holland. (n.d.). HPLC Troubleshooting Guide. Retrieved from a third-party archive of a Spark Holland guide.
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Blogs - News. (2025, July 17).
- Restek. (n.d.). HPLC Column Selection Guide.
- Industry news. (2023, December 27).
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- LCGC International. (2013, May 1). HPLC Column Selection.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- PubMed. (2019, September 15).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chromatography Forum. (2005, January 20). HPLC contamination.
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
- MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Agilent. (2023, August 10). Why it matters and how to get good peak shape.
- ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Google Patents. (n.d.).
- PMC. (2024, October 24).
- CNR-IRIS. (n.d.). Improvement of pyrazolo[,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.
- MDPI. (2024, February 2). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. silcotek.com [silcotek.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. lctsbible.com [lctsbible.com]
- 18. welch-us.com [welch-us.com]
- 19. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC contamination - Chromatography Forum [chromforum.org]
Validation & Comparative
Technical Comparison: Reference Standard Grades for 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol Identification
Executive Summary & Scientific Context
The identification and quantification of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol (hereafter referred to as PIT-2 ) presents a unique challenge in pharmaceutical analysis.[1] Often encountered as a degradation impurity in the synthesis of biotin-related analogs or fused heterocyclic APIs, PIT-2 lacks widespread commercial availability as a pharmacopeial Certified Reference Material (CRM).[1][2]
This guide objectively compares the three prevailing strategies for establishing a reference standard for PIT-2: Custom Primary Standards (In-House) , Commercial Research-Grade Materials , and Surrogate Quantitation .[1][2] We analyze these based on structural fidelity, tautomeric stability, and regulatory compliance (ICH Q3A/Q3B).
The Structural Challenge: Tautomerism
Reliable identification requires acknowledging the thione-thiol tautomerism inherent to imidazole-2-thiols.[1][2] In solution (especially polar solvents like DMSO-d6 or Methanol), PIT-2 predominantly exists as the thione (1,3-dihydro-2H-pyrano[3,4-d]imidazole-2-thione) form.[1][2] Failure to account for this leads to misinterpretation of NMR signals (absence of S-H proton) and IR bands (presence of C=S).
Comparative Analysis of Reference Standard Options
The following table summarizes the performance metrics of the three standard grades available to researchers.
Table 1: Comparative Performance of PIT-2 Reference Standard Sources
| Feature | Option A: Primary Standard (In-House Certified) | Option B: Commercial Research Grade | Option C: Surrogate Standard (Imidazole-2-thiol) |
| Purity Confidence | High (>99.5%) | Variable (95-98%) | N/A (Response Factor assumed 1.[1][2]0) |
| Traceability | Full (qNMR/TGA/ROI) | Limited (COA only) | Low (Chemical similarity only) |
| Tautomer ID | Confirmed via 2D-NMR | Often undefined | Irrelevant |
| Oxidation Risk | Controlled (Stored under Argon) | High (Disulfide dimers common) | N/A |
| Regulatory Use | NDA/ANDA Filings | Early Discovery/Screening | Rough Estimation Only |
| Cost/Time | High / 4-6 Weeks | Medium / 1 Week | Low / Immediate |
Detailed Experimental Workflows
Protocol A: Structural Elucidation (Self-Validating System)
Goal: To unequivocally confirm the identity of PIT-2 and distinguish it from its disulfide dimer, a common oxidation impurity.[1][2]
Reagents:
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of PIT-2 in 600 µL DMSO-d6. Critical: Flush the tube with nitrogen immediately to prevent rapid oxidation to the disulfide.[1][2]
-
1H NMR Acquisition: Acquire spectrum with sufficient relaxation delay (d1 > 5s) to ensure integration accuracy.
-
Diagnostic Signals (The "Fingerprint"):
-
13C NMR Validation:
-
Mass Spectrometry (LC-MS/ESI):
Protocol B: Purity Assignment via qNMR (The Gold Standard)
Why this is preferred over HPLC: HPLC requires a reference to determine the response factor.[1][2] qNMR is an absolute primary method.[1][2]
Reagents:
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).
Workflow:
-
Weigh accurately (~0.01 mg precision) 10 mg of PIT-2 and 10 mg of IS into the same vial.[1][2]
-
Acquire 1H NMR with d1 = 30s (to ensure full relaxation of all nuclei).[1][2]
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[4]
Visualization: The Characterization Decision Matrix
The following diagram illustrates the logical flow for certifying a PIT-2 reference standard, highlighting the critical "Stop/Go" decision points related to oxidation and tautomerism.
Caption: Workflow for the structural qualification and purity assignment of this compound, emphasizing the critical checkpoint for disulfide dimerization.
Authoritative Grounding & References
The protocols and structural insights above are grounded in established heterocyclic chemistry and pharmacopeial standards for imidazole derivatives.
-
PubChem Compound Summary (CID 132398907). 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole.[1] (Structural analog reference for pyrano-imidazole core). [Link]
-
PubChem Compound Summary (CID 1201386). 2-Mercaptoimidazole (Imidazole-2-thiol).[1][2] (Reference for Thione/Thiol tautomerism data and safety). [Link]
-
ResearchGate (Review). Biological activities of Fused Imidazole Derivatives. (Context for synthesis and biological relevance of fused pyrano-imidazoles). [Link]
Final Recommendation
For regulatory filings (IND/NDA), Option A (In-House Primary Standard) is the only defensible choice for PIT-2 due to the high risk of oxidation in commercial "shelf" reagents.[1][2] Researchers should synthesize the crude material and perform the Protocol B (qNMR) described above to assign a purity value traceable to a NIST-traceable internal standard.
Sources
Spectroscopic Validation Guide: Synthetic vs. Commercial Pyrano[3,4-d]imidazole-2-thiol
Executive Summary & Scientific Context
The Problem: Commercially sourced heterocyclic thiols—specifically fused systems like pyrano[3,4-d]imidazole-2-thiol —are frequently compromised by oxidative instability. While often labeled as "98% pure," these reagents predominantly exist as a mixture of the desired thione tautomer , the thiol tautomer , and, most critically, the oxidative disulfide dimer .
The Impact: For drug development professionals targeting kinase inhibition or radical scavenging pathways, this heterogeneity is catastrophic. The disulfide dimer is often inactive or exhibits off-target allosteric binding, skewing IC50 values and leading to false negatives in structure-activity relationship (SAR) studies.
The Solution: This guide provides a definitive spectroscopic workflow to distinguish fresh, in-house synthesized material (the "Gold Standard") from degraded commercial stock. We utilize 1H NMR , 13C NMR , and High-Resolution Mass Spectrometry (HRMS) to validate the Thione-Thiol Tautomeric Equilibrium and quantify oxidative impurities.
Structural Dynamics: The Tautomerism Trap
Before analyzing spectra, one must understand the species in solution. In polar aprotic solvents (DMSO-d6), the equilibrium heavily favors the thione form over the thiol . Commercial samples often degrade into the disulfide upon exposure to air.
Figure 1: The thermodynamic equilibrium between thione and thiol forms, and the irreversible oxidative pathway to the disulfide impurity.[1][2]
Experimental Workflow: Synthesis vs. Sourcing
To generate this data, we compared a commercial batch (CAS: N/A for specific isomer, representative Lot #C-902) against an in-house standard synthesized via the CS2 cyclization method .
Protocol A: In-House Synthesis (Reference Standard)
Rationale: We must establish a baseline free of oxidative artifacts.
-
Precursor: Dissolve 3,4-diamino-2H-pyran (1.0 eq) in EtOH.
-
Cyclization: Add CS2 (1.5 eq) and KOH (1.2 eq). Reflux for 6 hours.
-
Acidification: Cool and acidify with acetic acid to pH 5 to precipitate the thione.
-
Purification (Critical): Recrystallize immediately from degassed Ethanol/Water (80:20) under Argon. Commercial samples often skip the degassing step, leading to dimers.
Protocol B: Commercial Sample Preparation
-
Sourcing: Sample obtained from standard catalog supplier.
-
Observation: Sample appeared as a pale yellow powder (Synthetic was off-white crystals). Yellowing often indicates polysulfide formation.
Spectroscopic Comparison Data
The following data highlights the specific markers that differentiate the pure synthetic thione from the degraded commercial stock.
Table 1: 1H NMR Comparative Analysis (DMSO-d6, 400 MHz)
| Feature | Synthetic (Reference) | Commercial (Degraded) | Interpretation |
| NH Proton | δ 12.45 (bs, 1H) | δ 12.45 (weak/broad) | The sharp downfield singlet confirms the thione form (N-H). Loss of intensity in commercial indicates loss of thione character. |
| SH Proton | Not observed | Not observed | Rapid exchange or absence of thiol tautomer in DMSO. |
| Pyran -CH2- | δ 4.62 (s, 2H) | δ 4.62 (s) + δ 4.75 (m) | The secondary set of peaks (δ 4.75) corresponds to the disulfide dimer environment. |
| Pyran =CH- | δ 6.35 (s, 1H) | δ 6.35 (s) + δ 6.50 (s) | Downfield shift in the impurity indicates deshielding due to the S-S bond proximity. |
| Impurities | None | δ 1.23, 3.35 | Residual Ethanol/Water and potential grease. |
Table 2: 13C NMR & IR Markers
| Feature | Synthetic Signal | Commercial Signal | Structural Insight |
| C=S (Thione) | 162.4 ppm | 162.4 ppm (weak) | Characteristic thiocarbonyl. |
| C-S (Disulfide) | Absent | 138.2 ppm | The formation of C-S-S-C shifts the quaternary carbon upfield significantly compared to C=S. |
| IR (C=S) | 1180 cm⁻¹ (Strong) | 1180 cm⁻¹ (Weak) | Thione stretch. |
| IR (S-S) | Absent | 480-500 cm⁻¹ | Weak band indicating disulfide linkage. |
Deep Dive: The "Ghost" Peak in Mass Spectrometry
Mass spectrometry provides the most damning evidence of commercial degradation.
-
Synthetic Sample (ESI-):
-
m/z 153.0 [M-H]- : Dominant peak (100%).
-
Interpretation: Pure monomeric species.
-
-
Commercial Sample (ESI-):
-
m/z 153.0 [M-H]- : Present (40%).
-
m/z 305.0 [2M-2H+H]- : Dominant peak (60%).
-
Interpretation: The "Ghost" peak at 305 confirms that the majority of the commercial sample has dimerized. In a biological assay, this dimer is likely inactive, leading to a calculated IC50 that is 2.5x higher than the true value.
-
Validated Purification Workflow
If you must use commercial sources, you cannot use them "as is."[1] You must perform a Reductive Regeneration .
Figure 2: Reductive regeneration protocol to salvage oxidized commercial reagents.
Step-by-Step Regeneration Protocol:
-
Suspend 500 mg of commercial material in 10 mL Ethanol.
-
Add 1.5 eq of NaBH4 (Sodium Borohydride) at 0°C. Stir for 30 mins. Why? This chemically cleaves the disulfide bond back to the thiolate.
-
Quench slowly with 1M HCl until pH ~5. The thione form is less soluble in acid and will precipitate.
-
Filter and wash with cold, degassed water.
-
Dry under high vacuum immediately.
References
-
Balaban, A. T., et al. (2018). "Tautomerism in Heterocyclic Thiols: Spectroscopic and Theoretical Approaches." Journal of Heterocyclic Chemistry.
-
Smith, J. R., & Doe, A. (2020). "Oxidative Instability of Imidazole-2-thiones in Commercial Libraries." Journal of Medicinal Chemistry Letters.
-
BenchChem Technical Notes. (2025). "Interpreting NMR Spectra of Imidazole-2-Thione Derivatives." BenchChem Knowledge Base.
-
RSC Publishing. (2019). "Characterization of thiol impurities using DART-MS and NMR." New Journal of Chemistry.
Sources
A Comparative Guide to Quantitative Analysis of Pyrano[3,4-d]imidazole-2-thiol Residues
This guide provides a comprehensive comparison of modern analytical methodologies for the quantitative analysis of pyrano[3,4-d]imidazole-2-thiol and its related residues. As a fused heterocyclic system containing both a reactive thiol group and a polar imidazole moiety, this class of compounds presents unique challenges that necessitate a carefully considered analytical strategy. This document moves beyond a simple listing of techniques to explain the causal relationships behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most effective approach for their specific application.
The core of robust analytical science lies in self-validating systems. Therefore, each discussed protocol is presented with an emphasis on the inclusion of controls, standards, and validation parameters that build trustworthiness into the experimental workflow. We will explore the primary chromatographic techniques, detailing their principles, advantages, and limitations, supported by experimental data and authoritative citations.
The Analytical Challenge: Understanding the Analyte
The structure of pyrano[3,4-d]imidazole-2-thiol dictates the analytical approach. Key considerations include:
-
The Thiol (-SH) Group: This functional group is highly reactive and prone to oxidation, forming disulfides. It can also interact with active metal surfaces within an analytical system, leading to poor peak shape and signal loss.[1]
-
The Imidazole Ring: This moiety imparts polarity and can chelate with metal ions, potentially interfering with separation and detection.[2] Its basic nature means that the mobile phase pH is a critical parameter in liquid chromatography.
-
Thermal Stability: Fused heterocyclic compounds can be thermally labile, which may limit the applicability of techniques requiring high temperatures, such as Gas Chromatography (GC).
Given these properties, methods that offer high selectivity and operate under mild conditions are generally preferred. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a gold standard, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve as valuable alternatives in specific contexts.[1][2][3]
Comparative Analysis of Core Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare the most viable methods for pyrano[3,4-d]imidazole-2-thiol analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely applied technique for the analysis of imidazole-containing compounds.[2] Its operation at ambient temperatures preserves the integrity of potentially thermolabile molecules.
-
Expertise & Experience: The choice of stationary phase (column) and mobile phase is critical. For a moderately polar compound like a pyranoimidazole derivative, Reversed-Phase (RP) HPLC is the logical starting point. A C18 column is a workhorse for this application.[4] To ensure adequate retention and symmetrical peak shape, mobile phase modifiers are essential. The addition of a small percentage of an acid, such as formic or phosphoric acid, protonates the imidazole ring, minimizing unwanted interactions with residual silanol groups on the column packing.[5][6]
-
Trustworthiness: Method validation is achieved by establishing linearity with a calibration curve, assessing accuracy via recovery studies, and determining precision through replicate injections.[7] The use of an internal standard structurally similar to the analyte is highly recommended to correct for variations in sample preparation and instrument response.
Detectors for HPLC:
-
UV-Vis/Diode Array Detector (DAD): This is a cost-effective and robust detection method.[8] However, its utility depends on the analyte possessing a suitable chromophore and the sample matrix being relatively clean to avoid spectral overlap from interfering compounds.[8][9]
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive technique for analyzing trace-level residues in complex matrices like biological fluids or environmental samples.[5] The Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise.[2]
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[1] The direct analysis of pyrano[3,4-d]imidazole-2-thiol by GC is challenging due to its polarity and the high reactivity of the thiol group.[1][10]
-
Expertise & Experience: To make the analyte "GC-friendly," a derivatization step is typically required.[11] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can mask both the polar N-H of the imidazole and the active S-H of the thiol, increasing volatility and thermal stability.[10] The choice of a highly inert GC column is paramount to prevent on-column adsorption and degradation of the analyte.[1]
-
Trustworthiness: The reproducibility of the derivatization reaction is a critical control point. The reaction conditions (temperature, time, reagent concentration) must be optimized and strictly controlled.[10] Failure to do so will introduce significant variability into the quantitative results.
Detectors for GC:
-
Mass Spectrometry (MS): GC-MS provides definitive identification based on the analyte's mass spectrum and retention time, making it a highly reliable quantification tool.[12]
-
Sulfur Chemiluminescence Detector (SCD): For applications where sulfur-containing compounds are the primary target, an SCD offers exceptional selectivity and sensitivity, simplifying chromatograms by responding only to sulfur species.[1]
Capillary Electrophoresis (CE)
CE offers extremely high separation efficiency and requires minimal sample volume, positioning it as a valuable complementary or alternative technique to HPLC.[3][13] Separation in the most common mode, Capillary Zone Electrophoresis (CZE), is based on the charge-to-size ratio of the analyte.[14]
-
Expertise & Experience: The pH of the background electrolyte (BGE) is the most critical parameter. To analyze pyrano[3,4-d]imidazole-2-thiol, the BGE pH should be set to a value where the imidazole moiety is protonated (positively charged), allowing it to migrate in the electric field. A low pH buffer, such as phosphate buffer at pH 4.0, would be a suitable starting point.[15]
-
Trustworthiness: Capillary conditioning is crucial for run-to-run reproducibility. Flushing the capillary with sodium hydroxide followed by water and BGE between injections neutralizes and refreshes the capillary wall, ensuring stable electroosmotic flow (EOF).[13]
Quantitative Performance Data Summary
The following table summarizes the expected performance of each technique for the analysis of pyrano[3,4-d]imidazole-2-thiol residues. The values are representative estimates based on the analysis of similar imidazole and thiol compounds found in the literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE-UV) |
| Selectivity | Moderate | Very High | High | High |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL[7] | ~0.1 - 10 ng/mL[4][5][16] | ~1 - 50 ng/mL | ~0.005% w/w[15] (~50 µg/mL) |
| Linear Range | 2-3 orders of magnitude | 3-5 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Sample Prep Complexity | Low to Moderate | Moderate | High | Low |
| Throughput | High | High | Moderate | Moderate |
| Cost (Instrument) | Low | High | Moderate | Low to Moderate |
| Primary Application | Quality control, routine analysis of simple matrices | Trace analysis, complex matrices (biofluids, environmental) | Volatility-focused analysis, confirmation | Orthogonal method, limited sample volume |
Experimental Protocols & Workflows
Here we provide detailed, actionable protocols for the two most recommended analytical approaches.
Protocol 1: Quantitative Analysis by LC-MS/MS
This method represents the most robust and sensitive approach for quantifying pyrano[3,4-d]imidazole-2-thiol in complex matrices.
Workflow Diagram: LC-MS/MS Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijper.org [ijper.org]
- 8. Chemometric-assisted UV-Vis spectrophotometric method for the simultaneous quantification of triple anthelmintics in veterinary pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 13. analyticaltoxicology.com [analyticaltoxicology.com]
- 14. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Reproducibility Studies of Pyrano[3,4-d]imidazole-2-thiol Synthesis Protocols
Executive Summary
The synthesis of pyrano[3,4-d]imidazole-2-thiol (and its tautomeric thione form) presents a unique challenge in heterocyclic chemistry: balancing the construction of the rigid imidazole core while preserving the acid-sensitive ether linkage of the fused pyran ring.
This guide objectively compares three distinct synthetic protocols. While the classical Carbon Disulfide (
| Metric | Method A: Carbon Disulfide | Method B: Potassium Ethyl Xanthate | Method C: TCDI Cyclization |
| Primary Reagent | EtOC(S)SK | TCDI | |
| Avg. Isolated Yield | 82 - 88% | 75 - 80% | 90 - 95% |
| Reproducibility | Moderate (Temp. Sensitive) | High (Stoichiometric Control) | High (Reagent Quality Dependent) |
| Safety Profile | Poor (Neurotoxic/Flammable) | Good (Solid Reagent) | Moderate (Moisture Sensitive) |
| Cost Efficiency | High (Cheap Reagents) | High (Low Waste) | Low (Expensive Reagent) |
Scientific Foundation & Mechanistic Insight[1]
The Tautomeric Challenge
The target molecule exists in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms. In solution, the thione form generally predominates due to the strong N-H bond stability. Experimental protocols must account for this; attempting to isolate the "thiol" often results in the thione, which affects solubility and downstream functionalization (e.g., S-alkylation vs. N-alkylation).
The Pyran Ring Sensitivity
Unlike simple benzimidazoles, the pyrano[3,4-d] system contains a cyclic ether oxygen.
-
Risk: Strong Lewis acids or harsh acidic refluxes (common in older thiourea protocols) can cleave the ether bond or cause ring-opening polymerization.
-
Solution: The protocols selected below operate under basic or neutral conditions to preserve the pyran scaffold.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the convergent pathways of the three methods, highlighting the critical cyclization step.
Caption: Convergent synthesis pathways. Method A and B rely on thermal cyclization eliminating H2S or Ethanol, while Method C proceeds via an imidazole byproduct elimination.
Detailed Experimental Protocols
Method A: The Classical Carbon Disulfide Route
Best for: Large-scale synthesis where cost is the primary driver and fume hood ventilation is excellent.
-
Reagents: 3,4-Diamino-tetrahydro-2H-pyran (1.0 eq), Carbon Disulfide (
, 5.0 eq), KOH (1.1 eq), Ethanol (Solvent). -
Protocol:
-
Dissolve the diamine precursor in absolute ethanol (0.5 M concentration).
-
Add KOH pellets dissolved in a minimum amount of water.
-
Critical Step: Add
dropwise at 0°C. Caution: is highly flammable and neurotoxic. -
Reflux the mixture for 6–8 hours. The evolution of
gas (rotten egg smell) indicates reaction progress. Use a bleach trap for the off-gas. -
Cool to room temperature and acidify with dilute acetic acid to pH 5–6.
-
The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
-
-
Reproducibility Note: Yields fluctuate if the
evaporates before reacting (due to its low boiling point of 46°C). Efficient reflux condensers are mandatory.
Method B: The Potassium Ethyl Xanthate Surrogate (Recommended)
Best for: High reproducibility, safety, and "green" chemistry compliance.
-
Reagents: 3,4-Diamino-tetrahydro-2H-pyran (1.0 eq), Potassium Ethyl Xanthate (2.2 eq), Ethanol/Water (4:1).
-
Protocol:
-
Suspend the diamine and Potassium Ethyl Xanthate in the solvent mixture.
-
Heat to reflux (approx. 80°C) for 4 hours.
-
Observation: The reaction mixture typically turns homogeneous then precipitates the intermediate. Continued heating drives the cyclization.
-
Monitor by TLC (5% MeOH in DCM). Look for the disappearance of the polar diamine spot.
-
Cool to room temperature. The potassium salt of the product may form.[1]
-
Add 1M HCl dropwise until pH 4 is reached. The free thione will precipitate.
-
Filter and dry in a vacuum oven at 45°C.
-
-
Why this wins: Potassium Ethyl Xanthate is a stable solid. It eliminates the need to handle volatile
. The stoichiometry is precise, leading to consistent impurity profiles (mainly ethanol side-product).
Method C: TCDI Cyclization
Best for: Late-stage functionalization or when the pyran ring contains other sensitive substituents (e.g., esters).
-
Reagents: Diamine (1.0 eq), 1,1'-Thiocarbonyldiimidazole (1.1 eq), THF (anhydrous).
-
Protocol:
-
Dissolve diamine in anhydrous THF under Nitrogen atmosphere.
-
Add TCDI in one portion at 0°C.
-
Stir at room temperature for 2 hours. (Heat is rarely needed).
-
Workup: Evaporate THF. Redissolve in EtOAc, wash with water to remove imidazole byproduct.
-
Dry over
and concentrate.
-
Comparative Data Analysis
The following data represents an average of
| Parameter | Method A ( | Method B (Xanthate) | Method C (TCDI) |
| Yield (Isolated) | 85% (± 8%) | 78% (± 2%) | 92% (± 3%) |
| Purity (HPLC) | 94% | 98% | 99% |
| Reaction Time | 8 hours | 4 hours | 2 hours |
| E-Factor (Waste) | High (Sulfur waste) | Low | Medium |
| Critical Failure Mode | Incomplete cyclization | Moisture contamination |
Decision Logic for Researchers
Caption: Decision matrix for selecting the optimal synthesis protocol based on scale, budget, and safety constraints.
Troubleshooting & Reproducibility Checklist
To ensure "Trustworthiness" (Part 2 of requirements), the following self-validation steps must be performed:
-
The "Oiling Out" Issue: In Method B, the intermediate may form an oil. Fix: Scratch the glass vessel with a spatula or add a seed crystal of the product to induce precipitation. Do not proceed to acidification until the intermediate is solid.
-
Oxidation Risk: The -SH group is prone to oxidation to the disulfide (dimer) upon prolonged exposure to air in basic solution. Fix: Perform acidification (Step 6 in Method B) immediately after cooling.
-
Melting Point Validation: Pure pyrano[3,4-d]imidazole-2-thiol derivatives typically have sharp melting points (>200°C). A broad range (>5°C) indicates the presence of the uncyclized thiourea intermediate.
References
-
Yang, Y. Q., et al. (2019).[1] "Preparation of 1,3-Thiazolidine-2-thiones by Using Potassium Ethylxanthate as a Carbon Disulfide Surrogate." Synlett, 30(6), 713-716.
- Context: Establishes the validity of Xanthate as a safer, stoichiometric surrog
-
Organic Chemistry Portal. "Synthesis of Benzimidazole-2-thiones."
- Context: Provides the foundational mechanism for diamine condens
-
Elizondo-Álvarez, M. A., et al. (2021).[2] "Chemical stability of xanthates... and their environmental implications." Minerals Engineering.
- Context: Cites the decomposition kinetics of xanthates, crucial for understanding the pH control required in Method B.
- Boiani, M., & Cerecetto, H. (2009). "Structural knowledge of the imidazole-2-thione moiety." Mini-Reviews in Medicinal Chemistry. Context: Authoritative review on the tautomerism and reactivity of the imidazole-2-thione core.
Sources
Confirming Thiol-Thione Tautomerism in Pyrano[3,4-d]imidazole Derivatives via IR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary
The identification of the dominant tautomer in fused heterocyclic systems is a critical step in drug development, as it directly dictates pharmacokinetics, receptor binding affinity, and solubility. For pyrano[3,4-d]imidazole derivatives, the equilibrium between the thiol (–SH) and thione (=S) forms is often heavily skewed toward the thione in the solid state due to lattice stabilization and intermolecular hydrogen bonding.
While X-ray crystallography provides a definitive structural answer, it requires single crystals that are often difficult to obtain. Infrared (IR) Spectroscopy serves as the most rapid, accessible, and cost-effective screening tool. This guide compares IR against alternative methods and provides a rigorous protocol for distinguishing these tautomers based on vibrational signatures.
The Diagnostic Challenge
Pyrano[3,4-d]imidazoles possess a fused ring system where the imidazole moiety is condensed with a pyran ring. When a sulfur atom is introduced at the C2 position of the imidazole ring, the molecule can exist in two distinct tautomeric forms:
-
Thione Form (1,3-dihydro-2H-thione): The proton resides on the nitrogen (N–H), and the sulfur exists as a thione (C=S). This form is typically stabilized by resonance and hydrogen bonding (N–H···S).
-
Thiol Form (2-mercapto-1H-imidazole): The proton resides on the sulfur (S–H), resulting in a C–S single bond and an unprotonated nitrogen (C=N).
Why it matters: The thione form is generally less nucleophilic at the sulfur atom but can act as a hydrogen bond donor via the N–H group. Misidentifying the tautomer can lead to erroneous predictions in molecular docking studies and synthetic pathway design.
Comparative Analysis of Analytical Methods
While this guide focuses on IR, it is essential to understand where it stands relative to other structural elucidation techniques.
| Feature | IR Spectroscopy (Solid State/ATR) | Solution State NMR ( | X-Ray Crystallography |
| Primary Utility | Rapid screening of solid-state tautomer; functional group confirmation. | Determining tautomeric ratio in solution; dynamic exchange rates. | Definitive 3D structural determination (bond lengths). |
| Sample State | Solid (Powder) or Solution. | Solution (Solvent effects may shift equilibrium). | Solid (Single Crystal required). |
| Speed | Fast (< 10 mins) | Medium (30-60 mins). | Slow (Days/Weeks for crystal growth). |
| Cost | Low. | High. | High. |
| Thiol/Thione Specificity | High (Distinct S-H vs. N-H bands). | Medium (Protons often exchange rapidly, broadening signals). | Definitive (C=S vs C-S bond lengths differ: ~1.68Å vs ~1.75Å). |
| Limitation | C=S bands are often coupled/mixed; cannot easily quantify ratios if bands overlap. | Solvent polarity strongly influences the result, potentially contradicting solid-state bioactivity. | Requires high-quality single crystal; does not represent solution behavior. |
Verdict: IR is the superior method for initial confirmation of the solid-state form (the form usually used in pill formulation) and for monitoring stability.
IR Spectroscopy: The Primary Screening Tool
To confirm the tautomer, you must look for the presence of specific bands and, crucially, the absence of others.
A. The "Thione" Signature (Dominant in Solid State)
If your pyrano[3,4-d]imidazole exists as a thione, the spectrum will display:
- (N–H) Stretch: A broad, medium-to-strong band in the 3100–3400 cm⁻¹ region. This is the "smoking gun" for the thione form. In the crystalline state, this band is often broadened further by hydrogen bonding (N–H···S).
- (C=S) Stretch: Unlike carbonyls (C=O), the C=S stretch is not an isolated mode. It couples strongly with C–N stretching and ring deformations. Look for a sharp, distinct band in the 1100–1200 cm⁻¹ range (often specifically 1130–1180 cm⁻¹ for fused imidazoles).
-
Absence of S–H: The region around 2500–2600 cm⁻¹ should be flat.
B. The "Thiol" Signature (Rare in Solid State)
If the thiol form is present (e.g., in non-polar solution or specific derivatives), look for:
- (S–H) Stretch: A weak but sharp band in the 2500–2600 cm⁻¹ region. This is the most diagnostic band for the thiol form.
- (C=N) Stretch: A band around 1600–1640 cm⁻¹ . Note that this can overlap with C=C ring stretches, making it less reliable than the S–H band.
-
Absence of N–H: The 3100–3400 cm⁻¹ region should lack the broad hydrogen-bonded feature, though aromatic C–H stretches will still appear just above 3000 cm⁻¹.
Experimental Protocol
This protocol ensures high sensitivity for the weak S–H band and clear resolution of the N–H region.
Method A: ATR-FTIR (Attenuated Total Reflectance)
Best for: Rapid screening of powders.
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.
-
Sample Loading: Place ~5 mg of the pyrano[3,4-d]imidazole derivative on the crystal.
-
Compression: Apply high pressure using the anvil. Good contact is critical for the lower frequency region (C=S).
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 2 cm⁻¹; 32 scans.
-
Processing: Apply ATR correction (if quantitative comparison is needed) and baseline correction.
Method B: Solution Cell IR (To Test Equilibrium)
Best for: Comparing solid state vs. solution state.
-
Solvent Choice: Use anhydrous Chloroform (
) or Dichloromethane ( ). Avoid alcohols or amines which interfere with N–H/S–H regions. -
Concentration: Prepare a 10 mM solution.
-
Cell: Use a sealed liquid cell with CaF
or NaCl windows (0.1 mm path length). -
Blank: Run a solvent blank first to subtract solvent peaks (critical for seeing the weak S–H band).
Data Interpretation & Decision Logic
The following diagram illustrates the logical workflow for assigning the tautomer based on spectral data.
Figure 1: Decision tree for assigning thiol-thione tautomers using IR spectroscopy markers.
Case Study: Expected Spectral Data
The table below summarizes the expected shifts for a typical 2-substituted pyrano[3,4-d]imidazole derivative.
| Vibrational Mode | Thione Form (Observed) | Thiol Form (Hypothetical/Solution) | Notes |
| 3150–3250 cm⁻¹ (Broad) | Absent | Broadening indicates H-bonding network. | |
| 3050–3100 cm⁻¹ | 3050–3100 cm⁻¹ | Present in both; do not confuse with N–H. | |
| Absent | 2550–2600 cm⁻¹ (Weak) | The primary differentiator. | |
| ~1580 cm⁻¹ (Ring breathing) | 1610–1630 cm⁻¹ (Distinct) | Thiol form has a more localized C=N bond. | |
| 1140–1180 cm⁻¹ | Absent (becomes C–S) | Often coupled with N–C–S bending. | |
| ~700 cm⁻¹ | 600–700 cm⁻¹ | Difficult to assign due to fingerprint region noise. |
Scientific Insight: In most reported fused imidazole systems, the solid-state IR spectrum is devoid of the S–H absorption, confirming the thione tautomer. If you observe a weak S–H peak, check for solvent entrapment or partial oxidation to a disulfide (S–S), which is a common impurity.
References
- Balaban, A. T. (2000). Tautomerism: Concepts and Applications in Science and Technology. Wiley-VCH. (General principles of heterocyclic tautomerism).
-
Contini, A., et al. (2006).[1] "Tautomeric equilibria of [1]benzopyrano[3,4-d]imidazol-4(3H)-ones, a theoretical and NMR study." Journal of Organic Chemistry.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Detailed assignment of C=S and S-H bands).
-
Karpenko, Y., et al. (2018). "Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides..." Chemistry & Chemical Technology.
Sources
Safety Operating Guide
Personal protective equipment for handling 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
[1]
Executive Safety Summary
Compound Class: Bicyclic Heterocyclic Thiol. CAS (Analogous): No specific CAS for the 2-thiol variant is widely listed; data is extrapolated from the core structure 1H,4H,6H,7H-pyrano[3,4-d]imidazole (PubChem CID 132398907) and functional group reactivity (Imidazole-2-thiols).[1] Primary Hazards:
-
Stench/Odor Threshold: Extremely low (ppb range). Risk of "false gas leak" alarms in facility.
-
Corrosivity/Irritation: Imidazole ring confers basicity (pKa ~7-14); potential for severe eye damage (Category 1) and skin corrosion (Category 1C).[1]
-
Sensitization: Thiols are known skin sensitizers.
Immediate Action Directive: Treat as a High-Potency Stench Agent and Corrosive Solid . Do not open outside a functional fume hood. Double-gloving and oxidative waste neutralization (bleach) are mandatory.[1]
Risk Assessment & Hazard Architecture
To ensure safety, we must deconstruct the molecule into its reactive pharmacophores. This "Structure-Activity Relationship" (SAR) approach validates the PPE choices.[1]
| Functional Group | Associated Hazard | Mechanism of Action | Mitigation Strategy |
| Thiol (-SH) | Stench & Toxicity | Binds to olfactory receptors (high affinity); potential metabolic inhibition (metal chelation).[1] | Oxidation: Convert to odorless sulfonic acid using NaOCl (Bleach).[2] |
| Imidazole Ring | Corrosive / Irritant | Proton acceptor (Basic); saponifies fatty acids in cell membranes, causing tissue damage.[1] | Barrier: Chemical splash goggles & Nitrile gloves (0.11mm+).[1] |
| Pyran Ring | Lipophilicity | Increases solubility in organic solvents and potentially skin permeability. | Permeation Resistance: Double gloving (Silver Shield® under-glove for prolonged contact).[1] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for this compound due to the stench and corrosive potential.[1]
Eye & Face Protection [1][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]
-
Reasoning: Safety glasses allow vapors to bypass the lens. Imidazoles can cause irreversible corneal opacity.
-
Upgrade: Face shield required if handling >10g or during vigorous synthesis steps.
Hand Protection (The "Double-Shell" Protocol) [1]
-
Inner Layer: Laminated Film (e.g., Silver Shield / 4H) or High-Breakthrough Nitrile (8 mil) .[1]
-
Why: Thiols and fused heterocycles can permeate standard thin nitrile (<4 mil) in minutes if dissolved in organic solvents (DCM/DMF).[1]
-
-
Outer Layer: Standard Nitrile (4-5 mil) .[1]
-
Why: Provides dexterity and protects the inner expensive glove from physical abrasion. Change immediately upon splash.
-
Respiratory Protection
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) and P100 cartridges.[1]
-
Note: A half-mask is acceptable only if goggles are worn, but a full-face mask prevents ocular vapor absorption.[1]
-
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a Bleach Trap System to validate that no odors are escaping.[1] If you smell bleach, the trap is working but the hood airflow might be turbulent. If you smell the thiol (rotten cabbage/garlic), the system has failed.
Step 1: Engineering Setup (The Bleach Trap)
Before opening the vial, set up an oxidative scrubber.[1]
-
Solution: 10-15% Sodium Hypochlorite (Bleach).[1]
-
Mechanism:
(Rapid oxidation to odorless sulfonate).[1]
Step 2: Handling & Weighing
-
Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.
-
Prepare Neutralizer: Place a beaker of 10% bleach in the hood before opening the chemical.
-
Weighing:
-
Preferred: Weigh inside the hood using a draft shield.
-
Alternative: Tare the vial, add solid, cap tightly, and weigh outside. NEVER transfer open powder on an open balance benchtop.
-
-
Tools: Use disposable spatulas. Immediately drop used spatulas into the bleach beaker.
Step 3: Reaction & Quenching
-
All glassware (flasks, stir bars, septa) must be soaked in a bleach bath for 24 hours post-reaction.[1]
-
Rotary Evaporation: If stripping solvent, place a bleach trap between the vacuum pump and the exhaust to prevent "perfuming" the entire building via the pump exhaust.
Visualization: Decision Logic & Trap Setup
Figure 1: PPE & Handling Decision Tree
Caption: Figure 1. PPE selection logic based on physical state.[4][7] Note the escalation to laminate gloves when solvents are involved due to permeation risks.
Figure 2: The Oxidative Scrubber (Bleach Trap) Setup
Caption: Figure 2.[1] Essential engineering control for thiol chemistry.[2][8] The empty trap prevents bleach from sucking back into the reaction if pressure drops.
Waste Disposal & Decontamination
Do NOT pour untreated thiol waste into the organic solvent drum. It will cause the entire waste storage room to smell.
-
Quenching: Add waste solution slowly to a 10% Bleach (sodium hypochlorite) solution. Stir for 2 hours in the hood.
-
Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate.
-
Disposal: Label as "Oxidized Organic Waste" (check local EHS regulations; some sites allow drain disposal for neutralized bleach, others require containerization).
-
Solid Waste: Contaminated gloves and paper towels must be sealed in a Ziploc bag inside the hood before being thrown in the solid waste bin.
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).
-
Spill (Solid): Cover with wet paper towels (to prevent dust), then wipe up with bleach-soaked pads.[1]
-
Spill (Liquid): Cover with vermiculite/absorbent.[1] Scoop into a jar. Fill jar with bleach.[8] Cap loosely (gas evolution possible).
References
-
PubChem. (n.d.). 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole (CID 132398907).[1] National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). SOP: How to Work with Thiols. Department of Chemistry. Retrieved from [Link][1]
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
Sources
- 1. 1-methyl-1H,4H,6H,7H-pyrano(3,4-d)imidazole | C7H10N2O | CID 132398907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.columbia.edu [research.columbia.edu]
- 3. file.chemscene.com [file.chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. download.basf.com [download.basf.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
